molecular formula C8H4F4N2O B2637959 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile CAS No. 869945-81-3

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile

Cat. No.: B2637959
CAS No.: 869945-81-3
M. Wt: 220.127
InChI Key: DBMUKRVWIDJSII-UHFFFAOYSA-N
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Description

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a fluorinated heterocyclic compound It is characterized by the presence of two difluoromethyl groups attached to a nicotinonitrile core, which also contains a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile typically involves the introduction of difluoromethyl groups into a nicotinonitrile framework. One common method involves the reaction of a suitable nicotinonitrile precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 1,1,5,5-tetrafluoroacetylacetone with cyanothioacetamide in the presence of a secondary amine catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products Formed

    Oxidation: Formation of 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile.

    Reduction: Formation of 4,6-Bis(difluoromethyl)-2-hydroxy-2-aminonicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is unique due to the presence of both difluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar fluorinated heterocycles.

Properties

IUPAC Name

4,6-bis(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUKRVWIDJSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1C(F)F)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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